Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives .
Scientific Research Applications
Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: This compound has a similar structure but differs in the degree of hydrogenation.
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: This compound has additional functional groups that confer different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h3-4H,2,5H2,1H3,(H,10,11) |
InChI Key |
YPKUAMRKKFDJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC2 |
Origin of Product |
United States |
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